Benzenesulfonic acid, 4-methoxy-, 2,4-dinitrophenyl ester

Alkaline hydrolysis Sulfonate ester stability Leaving group tuning

Benzenesulfonic acid, 4-methoxy-, 2,4-dinitrophenyl ester (CAS 154853-46-0), systematically named 2,4-dinitrophenyl 4-methoxybenzenesulfonate, is a crystalline aryl sulfonate ester with the molecular formula C13H10N2O8S and a molecular weight of 354.29 g/mol. It belongs to the class of 2,4-dinitrophenyl (DNP) activated sulfonate esters, which serve as key electrophilic substrates in mechanistic physical organic chemistry, particularly for studying nucleophilic substitution at sulfur centers.

Molecular Formula C13H10N2O8S
Molecular Weight 354.29 g/mol
CAS No. 154853-46-0
Cat. No. B12546927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonic acid, 4-methoxy-, 2,4-dinitrophenyl ester
CAS154853-46-0
Molecular FormulaC13H10N2O8S
Molecular Weight354.29 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C13H10N2O8S/c1-22-10-3-5-11(6-4-10)24(20,21)23-13-7-2-9(14(16)17)8-12(13)15(18)19/h2-8H,1H3
InChIKeyKZXXNBLCBLVRKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dinitrophenyl 4-Methoxybenzenesulfonate (CAS 154853-46-0): A Defined Electrophilic Sulfonate Ester for Mechanistic and Stability-Critical Applications


Benzenesulfonic acid, 4-methoxy-, 2,4-dinitrophenyl ester (CAS 154853-46-0), systematically named 2,4-dinitrophenyl 4-methoxybenzenesulfonate, is a crystalline aryl sulfonate ester with the molecular formula C13H10N2O8S and a molecular weight of 354.29 g/mol . It belongs to the class of 2,4-dinitrophenyl (DNP) activated sulfonate esters, which serve as key electrophilic substrates in mechanistic physical organic chemistry, particularly for studying nucleophilic substitution at sulfur centers. The compound features an electron-donating 4-methoxy substituent on the benzenesulfonyl moiety, which dramatically modulates its reactivity profile relative to analogs bearing electron-withdrawing groups [1]. Its well-characterized spectrophotometric leaving group (2,4-dinitrophenoxide) and fully mapped kinetic behavior make it a valuable reference standard for calibrating sulfonyl transfer reactions and designing stability-optimized probes.

Why 2,4-Dinitrophenyl Benzenesulfonate Esters Cannot Be Interchanged: Substituent-Governed Reactivity Spans Over 300-Fold in Hydrolysis Rates


Within the 2,4-dinitrophenyl benzenesulfonate ester family, the substituent on the benzenesulfonyl moiety is the dominant driver of electrophilic reactivity. Published kinetic data shows that the second-order rate constant for alkaline hydrolysis (kOH-) spans from 1.30 M⁻¹s⁻¹ for the 4-methoxy derivative to 442 M⁻¹s⁻¹ for the 4-nitro analog—a 340-fold range . Even replacing the 4-methoxy group with a hydrogen atom (i.e., the unsubstituted phenyl ester) increases the hydrolysis rate 6-fold . This extreme sensitivity arises from ground-state resonance stabilization by the electron-donating methoxy group, which reduces the electrophilicity of the sulfonyl sulfur center [1]. Consequently, substituting the 4-methoxy compound with a faster-reacting analog in any application where controlled, attenuated reactivity is required—such as in slow-release probes or stability-demanding synthetic intermediates—will lead to premature hydrolysis, compromised selectivity, or failed kinetic resolution.

Quantitative Differentiation of 2,4-Dinitrophenyl 4-Methoxybenzenesulfonate (CAS 154853-46-0) Against Closest Analogs


Alkaline Hydrolysis Rate: 4-OMe Is 340-Fold Less Reactive Than 4-NO2, Enabling Stability-Critical Applications

In a direct comparator study, the second-order rate constant for alkaline hydrolysis (kOH-) of 2,4-dinitrophenyl 4-methoxybenzenesulfonate (1f) was measured as 1.30 M⁻¹s⁻¹, compared to 442 M⁻¹s⁻¹ for the 4-nitro analog (1a), 7.80 M⁻¹s⁻¹ for the unsubstituted phenyl analog (1d), and 3.20 M⁻¹s⁻¹ for the 4-methyl analog (1e) . This represents a 340-fold reactivity suppression relative to the 4-nitro derivative and a 6-fold suppression relative to the parent benzenesulfonate ester. The same trend is conserved with other nucleophiles: with azide ion (N3-), the rate constant (kN3) for the 4-methoxy compound is 3.03×10⁻³ M⁻¹s⁻¹, versus 341×10⁻³ M⁻¹s⁻¹ for the 4-nitro derivative—a 113-fold difference .

Alkaline hydrolysis Sulfonate ester stability Leaving group tuning

Ethoxide Reactivity: 4-OMe Exhibits a 14.7-Fold K+ Ion Catalytic Effect, the Highest Among All X-Substituted Analogs

In anhydrous ethanol with potassium ethoxide (EtOK), the reaction of 2,4-dinitrophenyl 4-methoxybenzenesulfonate (4a) was dissected into contributions from dissociated ethoxide (kEtO-) and ion-paired EtOK (kEtOK). The kEtOK/kEtO- ratio for 4a is 14.7, the highest in the series, compared to 2.23 for the 4-nitro analog (4f) and 6.98 for the 4-chloro analog (4d) [1]. This indicates that K+ ion catalysis is most pronounced when the benzenesulfonyl moiety bears a strong electron-donating group. The absolute kEtO- value for 4a is 0.624 M⁻¹s⁻¹, versus 780 M⁻¹s⁻¹ for 4f—a 1,250-fold span [1].

Alkali metal ion catalysis Ion-pair reactivity Ethoxide nucleophile

Regioselectivity in Aminolysis: 4-OMe Maximally Favors C-O Bond Fission, Making It a Selectivity Benchmark

In reactions with primary amines, 2,4-dinitrophenyl X-substituted benzenesulfonates undergo competitive S-O and C-O bond fission. The fraction of S-O bond fission is minimal for the 4-methoxy derivative (1a) and increases substantially as the substituent changes to 4-NO2 (1c) [1]. This trend is observed consistently across a series of primary amines of varying basicity. The electron-donating methoxy group stabilizes the ground state through resonance, disfavoring the S-O pathway and making the C-O pathway the dominant mechanism [1]. This contrasts sharply with the 4-nitro analog, where S-O fission predominates.

Regioselectivity S-O vs C-O bond fission Aminolysis mechanism

Hammett Sensitivity (ρX = 2.09) in Alkaline Hydrolysis: The 4-OMe Compound Anchors the Electron-Donating Extreme of Linear Free Energy Correlations

The Yukawa-Tsuno plot for alkaline hydrolysis of 2,4-dinitrophenyl X-substituted benzenesulfonates (1a-1f) yields an excellent linear correlation with ρX = 2.09 and r = 0.41, where the 4-methoxy compound (1f) defines the electron-donating extreme of the correlation . The large positive ρX value indicates substantial negative charge development on the sulfonyl sulfur in the transition state. This ρX value is significantly larger than that reported for the corresponding azide reactions, indicating a tighter transition state with hydroxide ion . The 4-methoxy data point is critical for establishing the linearity and slope of these LFERs, making the compound an essential calibration standard.

Linear free energy relationship Yukawa-Tsuno plot Transition-state structure

Optimal Scientific and Industrial Application Scenarios for 2,4-Dinitrophenyl 4-Methoxybenzenesulfonate (CAS 154853-46-0)


Stability-Optimized Fluorescent Probe Development for Long-Term Biothiol Monitoring

The 340-fold slower alkaline hydrolysis rate of the 4-methoxy derivative compared to the 4-nitro analog makes it the preferred 2,4-dinitrophenyl sulfonate scaffold for constructing fluorescent probes where extended shelf-life and low background hydrolysis are required. In biothiol detection schemes employing DNBS-caged fluorophores, the attenuated spontaneous hydrolysis of the 4-methoxy variant minimizes false-positive signal in prolonged live-cell imaging experiments, directly addressing the signal-to-noise limitation observed with more reactive sulfonate esters.

Calibration Standard for Sulfonyl Transfer Transition-State Modeling and Computational Benchmarking

As the data point defining the electron-donating extreme of the Yukawa-Tsuno correlation (ρX = 2.09, r = 0.41) , the 4-methoxy compound is an essential reference for computational chemists parameterizing DFT or ab initio models of sulfonyl transfer reactions. Its inclusion in training sets ensures that computational models accurately capture ground-state resonance stabilization effects, which are critical for predicting the reactivity of sulfonate-based covalent inhibitors and PROTAC linkers.

Mechanistic Probe for Alkali Metal Ion Catalysis in Anhydrous Nucleophilic Displacement

The uniquely high kEtOK/kEtO- ratio of 14.7 for the 4-methoxy compound—6.6-fold higher than the 4-nitro analog —makes it the most sensitive substrate for detecting and quantifying K+ ion catalysis in sulfonyl transfer reactions. Researchers investigating the role of metal ions in organocatalysis or developing kinetic assays for ion-selective sensing can exploit this enhanced catalytic susceptibility as a high-dynamic-range readout.

Regioselectivity-Controlled Synthesis of Sulfonamide vs. Ether Products in Medicinal Chemistry

The strong preference of the 4-methoxy derivative for C-O bond fission over S-O bond fission in aminolysis enables chemoselective synthesis strategies. When a reaction with an amine nucleophile is designed to yield an ether product (via C-O cleavage) rather than a sulfonamide (via S-O cleavage), the 4-methoxy compound provides a well-characterized substrate that suppresses the undesired S-O pathway. This is directly relevant to the synthesis of complex sulfonate-derived pharmacophores where regiochemical purity impacts biological activity.

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